![molecular formula C26H18ClN3O2S B2764870 (Z)-5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-8,9-dihydro-2H-thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione CAS No. 682780-69-4](/img/structure/B2764870.png)
(Z)-5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-8,9-dihydro-2H-thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione
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Description
(Z)-5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-8,9-dihydro-2H-thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione is a useful research compound. Its molecular formula is C26H18ClN3O2S and its molecular weight is 471.96. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-8,9-dihydro-2H-thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylene)-8,9-dihydro-2H-thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
Research in the field has focused on developing novel synthesis techniques for quinazoline derivatives, which are crucial for various applications in medicinal chemistry and material science. For instance, the work by Klásek, Lyčka, and Rouchal (2020) demonstrates the reactivity of quinolinediones with ethanolamine and isothiocyanic acid, leading to the formation of new quinazoline derivatives through molecular rearrangements. This indicates the compound's potential involvement in creating new molecular structures with varied applications (Klásek, A., Lyčka, A., & Rouchal, M., 2020).
Heterocyclic Chemistry
The study of heterocyclic chemistry, particularly involving quinazolines, is a critical area of interest due to the compounds' biological and pharmacological properties. For example, Khodair's synthesis of thiazoloquinazoline derivatives showcases the potential for developing new pharmaceuticals and research tools (Khodair, A., 2002).
Catalysis and Green Chemistry
Advancements in catalysis and green chemistry have also been explored, with novel methodologies for synthesizing quinazoline derivatives in a more environmentally friendly and efficient manner. The solvent-free synthesis using carbon dioxide, as described by Mizuno et al. (2007), highlights the compound's role in sustainable chemical synthesis processes (Mizuno, T., Mihara, M., Nakai, T., Iwai, T., & Ito, T., 2007).
Potential in Drug Discovery
The compound's structural features, particularly its quinazoline backbone, suggest potential applications in drug discovery. Quinazoline derivatives have been explored for their biological activities, including as inhibitors for various enzymes and receptors. Research by Angibaud et al. (2003) on substituted azoloquinolines and -quinazolines as farnesyl protein transferase inhibitors exemplifies the potential therapeutic applications of such compounds (Angibaud, P. et al., 2003).
properties
IUPAC Name |
(2Z)-5-(4-chlorophenyl)-2-(isoquinolin-7-ylmethylidene)-5,7,8,9-tetrahydro-[1,3]thiazolo[2,3-b]quinazoline-3,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18ClN3O2S/c27-19-8-6-17(7-9-19)24-23-20(2-1-3-21(23)31)29-26-30(24)25(32)22(33-26)13-15-4-5-16-10-11-28-14-18(16)12-15/h4-14,24H,1-3H2/b22-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHGCSAOGYGZOO-XKZIYDEJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=O)C(=CC4=CC5=C(C=C4)C=CN=C5)SC3=N2)C6=CC=C(C=C6)Cl)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C(N3C(=O)/C(=C/C4=CC5=C(C=C4)C=CN=C5)/SC3=N2)C6=CC=C(C=C6)Cl)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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